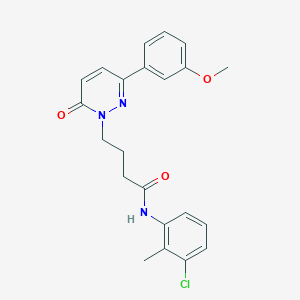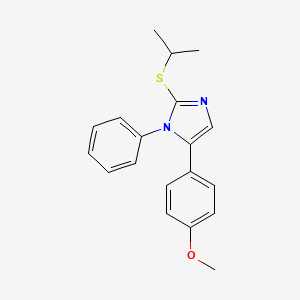
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a compound characterized by its unique structure and interesting functional properties. This compound is notable for its combination of a pyridazine ring with a methoxy group and a pyrrolidine ring linked to an ethanone backbone, creating opportunities for diverse applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step synthetic route involving the following steps:
Formation of 6-methoxypyridazine: This starts with pyridazine and a methoxy substitution via electrophilic aromatic substitution.
Preparation of pyrrolidine derivative: Pyrrolidine is functionalized by introducing suitable leaving groups.
Linking through an oxy-pyrrolidin-1-yl intermediary: The coupling reaction between the prepared 6-methoxypyridazine and the pyrrolidine derivative.
Formation of ethanone derivative: The final coupling with o-toluidine derivative through esterification or amidation.
Industrial Production Methods: Industrial-scale production would likely use similar steps, optimized for large-scale synthesis. This involves high-yield reactions, efficient use of catalysts, and streamlined processes to reduce costs and waste.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various chemical reactions such as:
Oxidation: May form oxidized derivatives under specific conditions, useful for studying electron-donating properties.
Reduction: Reduction reactions can alter the pyridazinone ring or other functional groups.
Substitution: Particularly on the pyridazine ring and methoxy groups, allowing for a range of derivative compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate in an acidic medium.
Reduction: Metal hydrides like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for replacing methoxy or other groups.
Major Products Formed:
Oxidized and reduced variants with modified functional groups
Substituted derivatives with different side chains
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in synthesizing more complex molecules, aiding in studying chemical reactions and properties.
Biology: Its bioactive properties make it a candidate for studying interactions with biological macromolecules and potential pharmacological effects.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its ability to interact with specific biological pathways.
Industry: Used in developing materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mécanisme D'action
The mechanism involves interaction with specific molecular targets and pathways:
Binding to enzymes or receptors: in biological systems, influencing biochemical processes.
Modulation of gene expression: through interaction with DNA or RNA-binding proteins.
Impact on cell signaling pathways: , potentially leading to changes in cellular behavior or responses.
Comparaison Avec Des Composés Similaires
Other pyridazine derivatives with different substitutions
Compounds with similar pyrrolidine and ethanone structures but different aryl groups
This compound's specific combination of functional groups and structural elements sets it apart, offering unique properties for various scientific and industrial applications.
Propriétés
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13-5-3-4-6-15(13)24-12-18(22)21-10-9-14(11-21)25-17-8-7-16(23-2)19-20-17/h3-8,14H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXIWSNSDIOPOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
acetic acid](/img/structure/B2409726.png)
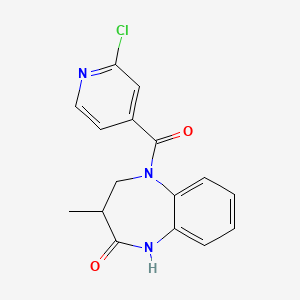
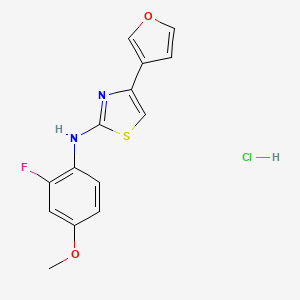
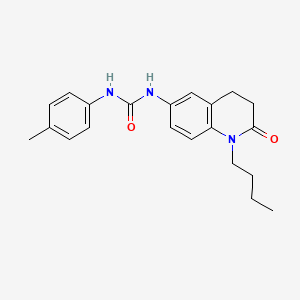

![6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2409735.png)
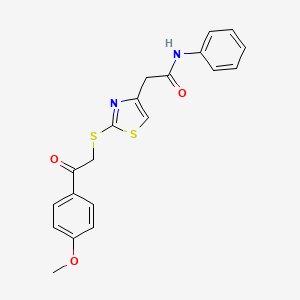
![(2-ethoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2409738.png)
![N-cyclopropyl-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2409740.png)
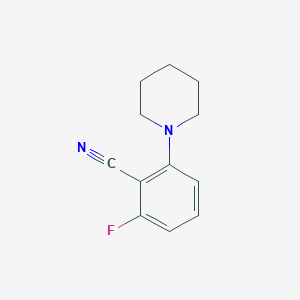
![2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2409744.png)
![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409746.png)
